FDGal - 51146-53-3

FDGal

Catalog Number: EVT-308438
CAS Number: 51146-53-3
Molecular Formula: C₆H₁₁FO₅
Molecular Weight: 182.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-deoxy-2-[18F]fluoro-D-galactose (FDGal) is a radiolabeled glucose analog primarily employed in scientific research as a positron emission tomography (PET) tracer. [, , , , , , , , , , , , , , , , , , , , , , ] Its use in biological research stems from its structural similarity to glucose and its ability to participate in specific metabolic pathways, particularly those involving galactose metabolism. [, , , , , , , , , , , , , , , , , , , , , , ] This allows researchers to visualize and quantify various physiological processes in vivo, with a particular focus on hepatic function. [, , , , , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Clinical Translation and Validation: Further clinical trials are crucial to validate the diagnostic and prognostic value of FDGal PET/CT in various liver diseases. [, , , , , , , , , , , , , , , , , , , , , , ] Establishing standardized protocols and interpretation guidelines will facilitate its integration into routine clinical practice.

  • Expanding Applications in Oncology: Further research is warranted to explore FDGal's potential in detecting and characterizing other tumor types that exhibit altered galactose metabolism. [, , , , , , , , , , , , , , , , , , , , , , ]

  • Development of Novel FDGal Derivatives: Exploring modifications to the FDGal structure might yield derivatives with improved pharmacokinetic properties, enhancing its sensitivity and specificity for various applications. [, , , , , , , , , , , , , , , , , , , , , , ]

2-Deoxy-2-fluoro-D-galactose (non-radiolabeled FDGal)

  • Compound Description: This is the non-radioactive analog of FDGal. It serves as the substrate for galactokinase and is metabolized to 2-deoxy-2-fluoro-D-galactose-1-phosphate.
  • Relevance: This compound is structurally identical to FDGal, except for the absence of the radioactive 18F isotope. Its metabolism and kinetic properties are used to validate FDGal as a PET tracer for galactokinase activity and liver function.

D-Galactose

  • Relevance: D-Galactose competes with FDGal for galactokinase binding. Studies utilize D-galactose infusions during FDGal PET scans to assess the maximal removal rate of galactose by the liver and determine the lumped constant for FDGal.

3-Fluoro-3-deoxy-D-galactose (3-FDGal)

  • Compound Description: Another fluorinated analog of D-galactose, but with the fluorine atom at the C-3 position. This compound is also a substrate for aldose reductase, an enzyme involved in the polyol pathway.
    • Compound Description: A fluorinated analog of D-talose, another hexose sugar. It is also a substrate for galactokinase, but its uptake in the brain is more specific to certain regions like the occipital cortex.
    • Compound Description: Another fluorinated D-galactose analog with the fluorine atom at the C-6 position. It exhibits slow incorporation into glycoconjugates in vivo.
    • Compound Description: A glucose analog labeled with carbon-11. Like FDG, it is taken up by cells but is transported rather than phosphorylated, reflecting blood flow and membrane transport.
    • Relevance: 11C-MG's uptake mechanism, primarily driven by blood flow, contrasts with FDGal's enzymatic trapping by galactokinase. The use of 11C-MG in conjunction with FDGal could potentially enable simultaneous assessment of both liver perfusion and metabolic function.
    • Compound Description: A positron-emitting bile acid analog used to study hepatobiliary transport. Its uptake and clearance reflect the liver's capacity to transport bile acids from blood to bile.
    • Compound Description: A radiolabeled fatty acid used to study lipid metabolism. Its uptake and clearance dynamics provide insights into hepatic lipid uptake, oxidation, and storage.
    • Compound Description: A fluorinated analog of L-fucose, a sugar involved in glycoprotein synthesis. This tracer has potential for assessing glycoconjugate synthesis in tumors.
    Source and Classification

    FDGal is classified as a radiopharmaceutical, specifically a fluorinated sugar analog. It is synthesized from Talose triflate through nucleophilic fluorination followed by hydrolysis. The compound's structure allows it to mimic natural sugars, making it useful for studying glucose metabolism and liver function in clinical settings .

    Synthesis Analysis

    The synthesis of FDGal involves several key steps:

    1. Nucleophilic Fluorination: The process begins with the nucleophilic fluorination of Talose triflate using fluoride ion sources. This reaction typically employs a fluorine-18 isotope, which is crucial for PET imaging.
    2. Basic Hydrolysis: Following fluorination, the resultant compound undergoes basic hydrolysis to yield FDGal. This step can be performed under various conditions, including room temperature or elevated temperatures (around 100°C) using sodium hydroxide or hydrochloric acid as reagents.
    3. Yield and Purity: The synthesis generally results in a radiochemical yield of approximately 36-39% without decay correction, with a radiochemical purity exceeding 95% post-purification. The total synthesis time is around 28 minutes, making it efficient for clinical applications .

    Technical Parameters

    • Starting Material: Talose triflate
    • Fluorine Source: Fluoride ion (typically [18F]fluoride)
    • Synthesis Time: Approximately 28 minutes
    • Radiochemical Yield: 36-39% (decay uncorrected)
    • Radiochemical Purity: >95%
    Molecular Structure Analysis

    FDGal has a molecular formula of C6_6H7_7F1_1O5_5 and a molecular weight of approximately 196 g/mol. The structure features:

    • A fluorine atom substituted at the second carbon position.
    • Hydroxyl groups that are characteristic of sugar molecules.
    • An acyclic form that can exist in equilibrium with its cyclic forms.

    The presence of the fluorine atom allows FDGal to be detected via PET imaging due to its radioactive properties, while its structural similarity to D-galactose enables it to participate in metabolic pathways analogous to those of natural sugars .

    Chemical Reactions Analysis

    FDGal participates in several chemical reactions relevant to its biological activity:

    1. Metabolic Pathways: In vivo studies have shown that FDGal is metabolized similarly to D-galactose, undergoing phosphorylation and incorporation into glycogen synthesis pathways.
    2. Phosphate Trapping: Upon entering cells, FDGal is phosphorylated by galactokinase, leading to metabolic trapping within tissues. This property makes it particularly useful for assessing liver function as it accumulates in liver tissue during PET scans .

    Technical Details

    • Key Enzymatic Reaction: Phosphorylation by galactokinase
    • Biological Significance: Used for assessing hepatic function and metabolism
    Mechanism of Action

    The mechanism of action for FDGal primarily involves its uptake and subsequent phosphorylation within hepatic cells:

    1. Uptake: FDGal enters cells via facilitated diffusion through glucose transporters.
    2. Phosphorylation: Once inside the cell, FDGal is phosphorylated by galactokinase, converting it into a metabolically active form that cannot easily exit the cell.
    3. Accumulation: The phosphorylated form accumulates within tissues, particularly in the liver, allowing for visualization during PET imaging.

    This mechanism highlights the compound's utility in evaluating liver metabolism and function, especially in conditions such as cirrhosis or hepatic tumors .

    Physical and Chemical Properties Analysis

    FDGal exhibits several notable physical and chemical properties:

    Relevant Data

    • Boiling Point: Not extensively documented but expected to be similar to other sugar derivatives.
    • Melting Point: Not specified but typically falls within ranges observed for similar compounds.
    Applications

    FDGal has significant applications in medical imaging and research:

    1. PET Imaging: Primarily used for non-invasive assessment of liver function and metabolic activity through dynamic PET scans.
    2. Research Tool: Serves as a valuable tool for studying carbohydrate metabolism and understanding various hepatic disorders.
    3. Clinical Evaluation: Assists in evaluating conditions such as liver cirrhosis, tumors, and other metabolic disorders by providing insights into tissue-specific uptake and utilization of sugars .
    Introduction

    Historical Context and Discovery of 2-Fluoro-2-Deoxy-D-Galactose

    2-Fluoro-2-deoxy-D-galactose (FDGal) emerged as a strategic analog of galactose during the late 20th century, driven by the need to visualize hepatic metabolism non-invasively. Initial interest in galactose metabolism centered on the Leloir pathway, which converts galactose to glucose-1-phosphate via four enzymatic steps, with galactokinase as the rate-limiting enzyme [1] [9]. Researchers recognized that substituting the hydroxyl group at the C2 position with fluorine would create a metabolically trapped compound, as phosphorylation by galactokinase prevents efflux from hepatocytes. This biochemical rationale led to the development of radiolabeled FDGal for positron emission tomography (PET).

    The first reported synthesis used electrophilic fluorination of D-galactal with [[¹⁸F]fluorine gas, though this method yielded low specific activity (≤57 MBq/μmol) due to carrier contamination [5]. Pioneering in vivo studies in the 1980s demonstrated FDGal’s hepatic specificity in rodent models, where its accumulation correlated with galactokinase activity [1]. Clinical validation followed in 1986 when FDGal PET quantified regional metabolic liver function in humans, establishing its role as a surrogate for galactose elimination capacity [9]. Subsequent refinements in nucleophilic radiosynthesis using talose triflate precursors enabled high-specific-activity production (>15 GBq/μmol), facilitating clinical adoption [5] [6].

    Chemical and Structural Properties of 2-Fluoro-2-Deoxy-D-Galactose

    FDGal (C₆H₁₁FO₅; molar mass 182.15 g/mol) is a monosaccharide derivative where fluorine replaces the hydroxyl group at the C2 position of D-galactose. This substitution creates a carbon-fluorine bond with high bond dissociation energy (∼116 kcal/mol), conferring metabolic stability against isomerases or epimerases. The compound typically exists as a pyranose ring, adopting a stable chair conformation (⁴C₁) analogous to native galactose. Critical structural differences include:

    • Polarity and Solubility: FDGal is highly soluble in water (>100 mg/mL) and polar solvents due to hydroxyl groups and the anomeric effect. Its log P (partition coefficient) of −2.5 reflects low lipophilicity, limiting passive diffusion into non-hepatic tissues [1] [9].
    • Glycosidic Bond Stability: The fluorine atom inductively stabilizes the glycosidic bond, reducing spontaneous hydrolysis compared to non-fluorinated galactosides [6].
    • Crystalline Form: As a reference standard, FDGal is a colorless to reddish solid with ≥90% purity, characterized via nuclear magnetic resonance (¹H and ¹⁹F) spectroscopy [6].

    Table 1: Physicochemical Properties of 2-Fluoro-2-Deoxy-D-Galactose

    PropertyValue
    Molecular FormulaC₆H₁₁FO₅
    Molar Mass182.15 g/mol
    CAS Registry Number7226-39-3
    Solubility in Water>100 mg/mL (20°C)
    log P (Octanol-Water)−2.5
    Anomeric Formsα/β ratio ≈ 1:1 (equilibrium in H₂O)

    Radiosynthesis of [[¹⁸F]FDGal] employs nucleophilic displacement of a triflate leaving group from protected talose precursors (e.g., 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-talopyranose). Under anhydrous conditions, [[¹⁸F]fluoride]-Kryptofix 2.2.2 complex attacks C2, followed by basic hydrolysis to remove acetyl groups. This method achieves radiochemical purity >98% and specific activity >15 GBq/μmol within 28 minutes [5].

    Significance in Biochemical and Pharmacological Research

    FDGal’s primary significance lies in its role as a substrate-specific probe for galactokinase, enabling real-time visualization of hepatic carbohydrate metabolism. Unlike glucose analogs (e.g., 2-fluoro-2-deoxy-D-glucose), FDGal undergoes phosphorylation but not further metabolism, leading to intracellular trapping proportional to galactokinase expression and activity. This property underpins two key applications:

    • Quantitative Hepatobiliary Imaging: Dynamic FDGal PET scans generate parametric maps of hepatic systemic clearance (Kₘₑₜ), reflecting functional hepatocyte density and metabolic capacity. Studies show strong correlation (r=0.92) between Kₘₑₜ and the established galactose elimination capacity test [9].
    • Tumor Detection: Hepatocellular carcinoma (HCC) cells often exhibit altered galactose metabolism. In clinical studies, FDGal PET detected intrahepatic HCC lesions with 96% sensitivity (22/23 patients) and 100% specificity (7/7 true negatives), outperforming conventional fluorodeoxyglucose PET [1].

    Table 2: Comparison of FDGal with Fluorodeoxyglucose in Hepatic Imaging

    ParameterFDGalFluorodeoxyglucose
    Target EnzymeGalactokinaseHexokinase
    HCC Detection Rate96% (22/23 lesions)50–70% (variable)
    Background Liver UptakeHigh (SUV 8–12)Low (SUV 2–4)
    Tumor-to-Background Ratio0.3–0.5 (cold lesions)1.5–3.0 (hot lesions)

    Properties

    CAS Number

    51146-53-3

    Product Name

    FDGal

    IUPAC Name

    (2R,3S,4S,5R)-2-fluoro-3,4,5,6-tetrahydroxyhexanal

    Molecular Formula

    C₆H₁₁FO₅

    Molecular Weight

    182.15 g/mol

    InChI

    InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6-/m0/s1

    InChI Key

    AOYNUTHNTBLRMT-KCDKBNATSA-N

    SMILES

    C(C(C(C(C(C=O)F)O)O)O)O

    Synonyms

    2-deoxy-2-(18F)fluoro-D-galactose
    2-deoxy-2-fluoro-galactose
    2-deoxy-2-fluorogalactose
    2-deoxy-2-fluorogalactose F-18
    2-deoxy-2-fluorogalactose, 18F-labeled
    FDGal

    Canonical SMILES

    C(C(C(C(C(C=O)F)O)O)O)O

    Isomeric SMILES

    C([C@H]([C@@H]([C@@H]([C@H](C=O)F)O)O)O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.